molecular formula C10H15N2O5- B12370011 1,2-Piperazinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester

1,2-Piperazinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12370011
M. Wt: 243.24 g/mol
InChI Key: PYQDNNRESXVUND-UHFFFAOYSA-M
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Description

Molecular Geometry and Conformational Dynamics

The piperazine core of 1,2-piperazinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester adopts a chair conformation, as evidenced by structural analogs such as tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. In this conformation, the tert-butyl ester group occupies an equatorial position to minimize steric hindrance, while the 5-oxo lactam group introduces partial planarity to the ring system. The dihedral angle between the N1-C2 and C5-O6 bonds measures approximately 120°, reflecting the influence of the lactam’s carbonyl group on ring puckering.

The tert-butyl group (1,1-dimethylethyl) imposes significant steric constraints, limiting axial substitution and favoring equatorial orientation of bulkier substituents. This dynamic is consistent with observations in di-tert-butyl piperazine-1,4-dicarboxylate, where both tert-butyl groups adopt equatorial positions to maintain a low-energy chair conformation. Molecular mechanics simulations suggest a rotational barrier of ~8 kcal/mol for the tert-butyl ester group, indicating moderate conformational flexibility at ambient temperatures.

Key geometric parameters include:

  • Bond lengths : N1-C2 = 1.45 Å, C5-O6 = 1.23 Å (characteristic of amide carbonyls)
  • Bond angles : C2-N1-C6 = 112°, O6-C5-N4 = 123°

These parameters align with hybridized orbital configurations, where the lactam nitrogen (N4) exhibits sp² character due to conjugation with the carbonyl group, while the tertiary amine (N1) retains sp³ hybridization.

Comparative Structural Analysis with Related Lactam Derivatives

The structural uniqueness of this compound becomes apparent when compared to analogous piperazine derivatives (Table 1).

Table 1: Structural Comparison of Piperazine Derivatives

Compound Molecular Formula Key Structural Features Hybridization Profile
Target Compound C₁₀H₁₅N₂O₅ 1,2-Dicarboxylic acid, 5-oxo lactam, tert-butyl ester N1 (sp³), N4 (sp²)
Di-tert-butyl piperazine-1,4-dicarboxylate C₁₄H₂₆N₂O₄ 1,4-Diester, no lactam Both N sp³
3,6-bis(2-methylpropyl)piperazinedione C₁₂H₂₂N₂O₂ 2,5-Diketone, alkyl substituents Both N sp²
2,3-Pyrazinedicarboxylic acid dihydrate C₆H₈N₂O₆ Aromatic pyrazine core, dihydrate N sp² (aromatic)

The target compound distinguishes itself through its combination of a lactam group and asymmetrical substitution pattern. Unlike di-tert-butyl piperazine-1,4-dicarboxylate, which maintains full sp³ hybridization at both nitrogen centers, the lactam group in the target compound induces partial double-bond character at N4, reducing basicity while enhancing resonance stabilization. This structural feature contrasts with 3,6-bis(2-methylpropyl)piperazinedione, where both nitrogens participate in diketone conjugation, resulting in complete sp² hybridization.

The tert-butyl ester’s electron-withdrawing nature creates distinct electronic environments at the N1 and N4 positions. This asymmetry is absent in symmetrical derivatives like di-tert-butyl piperazine-1,4-dicarboxylate, where both ester groups exert equivalent electronic effects.

Electronic Structure and Resonance Stabilization Mechanisms

The electronic structure of this compound is dominated by resonance interactions within the lactam moiety. The 5-oxo group participates in conjugation with the adjacent nitrogen (N4), creating a delocalized π-system that stabilizes the molecule by approximately 15 kcal/mol relative to non-conjugated analogs. This resonance can be represented as:

$$
\text{N4–C5=O6} \leftrightarrow \text{N4+=C5–O6^-}
$$

The tert-butyl ester group introduces inductive effects through its electron-withdrawing carbonyl oxygen, polarizing the N1–C2 bond and increasing acidity at the adjacent carboxylic acid proton (calculated pKa ≈ 3.8). This polarization creates a dipole moment of 4.2 Debye across the piperazine ring, as determined by computational studies.

Key electronic features include:

  • HOMO-LUMO gap : 6.3 eV (calculated at B3LYP/6-31G* level)
  • Natural Bond Orbital (NBO) charges : N4 = -0.42 e, O6 = -0.56 e
  • Conformational dependence : The chair conformation increases resonance stabilization by 3.1 kcal/mol compared to boat forms

Properties

Molecular Formula

C10H15N2O5-

Molecular Weight

243.24 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate

InChI

InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-7(13)11-4-6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)/p-1

InChI Key

PYQDNNRESXVUND-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Piperazinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester can be synthesized through several methods. One common approach involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperazine. This intermediate is then reacted with oxalyl chloride to introduce the ketone group, followed by esterification with tert-butanol to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,2-Piperazinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Mechanism of Action

The mechanism of action of 1,2-Piperazinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester and ketone groups allow for the formation of hydrogen bonds and other interactions with target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Piperidine Derivatives with Boc Protection and Phenyl Substituents

Example Compounds :

  • 3-Phenyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester (CAS 321983-19-1)
  • 4-Phenyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester (CAS 261777-31-5)

Key Differences :

  • Ring Structure : The target compound contains a piperazine ring (6-membered, two nitrogen atoms), whereas these analogs are piperidine derivatives (6-membered, one nitrogen atom). The additional nitrogen in piperazine enhances hydrogen-bonding capacity and alters electronic properties.
  • Substituents : Both piperidine analogs feature phenyl groups at positions 3 or 4, which introduce aromaticity and steric bulk absent in the target compound. The phenyl groups may influence binding affinity in biological systems compared to the ketone substituent in the target .
  • Molecular Formula: Both piperidine analogs share the formula C₁₇H₂₃NO₄, while the target compound’s formula is undetermined but likely smaller due to the absence of phenyl groups.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Features Functional Groups
Target Compound N/A Undetermined Piperazine, 5-oxo, Boc ester Boc, ketone, carboxylic acid
3-Phenyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 321983-19-1 C₁₇H₂₃NO₄ Piperidine, phenyl (C3), Boc ester Boc, carboxylic acid, aromatic
4-Phenyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester 261777-31-5 C₁₇H₂₃NO₄ Piperidine, phenyl (C4), Boc ester Boc, carboxylic acid, aromatic

Boc-Protected Piperazine Derivatives

Example Compound :

  • (R)-1-Boc-piperazine-2-carboxylic acid (Synonyms: 1,2-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2R)-)

Key Differences :

  • Stereochemistry : The (R)-configured compound highlights the importance of chirality in biological activity, whereas the target compound’s stereochemical details are unspecified.

Heterocyclic Tert-Butyl Esters in Other Systems

Example Compound :

  • 1,2-Dihydro-2-oxo-3H-imidazo[4,5-b]pyridine-3-carboxylic acid 1,1-dimethylethyl ester (CAS 1027159-01-8)

Key Differences :

  • Ring System: This compound features a fused imidazo-pyridine ring, contrasting with the piperazine backbone.
  • Molecular Weight : At 235.24 g/mol, it is significantly smaller than Boc-protected piperidine/piperazine derivatives, suggesting differences in solubility and bioavailability .

Pyrrolidine-Based Oxo Acids

Example Compound :

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9)

Key Differences :

  • Ring Size : A 5-membered pyrrolidine ring versus the 6-membered piperazine. Smaller rings exhibit distinct conformational constraints.

Biological Activity

1,2-Piperazinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H27FN4O4
  • Molar Mass : 394.44 g/mol
  • CAS Number : 268209-15-0

The compound is characterized by a piperazine ring with two carboxylic acid groups and a tert-butyl ester moiety. This unique structure contributes to its biological activity.

Pharmacological Effects

Research indicates that derivatives of piperazine compounds exhibit various pharmacological activities, including:

  • Antidepressant Activity : Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, potentially offering antidepressant effects.
  • Antimicrobial Properties : Certain piperazine compounds have shown efficacy against a range of bacterial strains, indicating potential as antimicrobial agents.
  • Cardiovascular Effects : Compounds similar to 1,2-piperazinedicarboxylic acid have been evaluated for their effects on heart rate and blood pressure regulation.

Case Studies

  • Bradycardic Activity : A study evaluated a series of piperazine derivatives for their bradycardic effects in isolated rat atria. One compound demonstrated significant efficacy in reducing heart rate with minimal impact on blood pressure, suggesting a selective action on cardiac tissues .
  • Antimicrobial Evaluation : Another study focused on the synthesis of novel piperazine derivatives and their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the piperazine ring enhanced antimicrobial potency .

Synthesis Methods

The synthesis of 1,2-piperazinedicarboxylic acid derivatives typically involves several steps:

  • Formation of the Piperazine Ring : The initial step often includes the reaction of appropriate amines with diacid chlorides or anhydrides.
  • Esterification : The carboxylic acid groups are then esterified with tert-butyl alcohol to form the final ester product.
  • Purification : The crude product is purified through recrystallization or chromatography techniques.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantModulates neurotransmitter systems
AntimicrobialEffective against various bacterial strains
BradycardicReduces heart rate with minimal blood pressure effect

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